

A Head-to-Head Comparison of CHK1 Inhibitors: CCT244747 vs. CHIR-124

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCT244747

Cat. No.: B606548

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent checkpoint kinase 1 (CHK1) inhibitors: **CCT244747** and CHIR-124. This analysis is based on publicly available preclinical data to inform target validation, experimental design, and candidate selection.

Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Its activation leads to cell cycle arrest, providing time for DNA repair. In many cancer cells with defective cell cycle checkpoints (e.g., p53 mutations), there is an increased reliance on the CHK1-mediated S and G2/M checkpoints for survival, especially when challenged with DNA-damaging agents. This dependency makes CHK1 an attractive therapeutic target. Both **CCT244747** and CHIR-124 are potent ATP-competitive inhibitors of CHK1 that have been evaluated in preclinical models for their potential to sensitize cancer cells to chemotherapy and radiation.

Biochemical and Cellular Potency

Both **CCT244747** and CHIR-124 exhibit potent inhibition of CHK1 at the biochemical level, with IC50 values in the low nanomolar range. CHIR-124 demonstrates particularly high potency with a sub-nanomolar IC50. In cellular assays, both compounds effectively abrogate the G2 checkpoint induced by genotoxic stress.

| Parameter | CCT244747 | CHIR-124 |
|--|--|--|
| Biochemical CHK1 IC50 | 7.7 nM[1][2] | 0.3 nM[3][4] |
| Cellular G2 Checkpoint Abrogation IC50 | 29 - 170 nM (in various cell lines)[5][6][7] | Not explicitly stated in a comparable format |
| Single Agent Cytotoxicity (GI50) | 0.33 - 3 μ M (in various cell lines)[1] | Not explicitly stated in a comparable format |

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility and potential toxicity is its selectivity. Both **CCT244747** and CHIR-124 have been profiled against panels of other kinases. **CCT244747** is highlighted as a highly selective inhibitor with over 1,000-fold selectivity against the functionally related kinases CHK2 and CDK1.[5][6] CHIR-124 is also highly selective for CHK1 over CHK2 but shows potent inhibitory activity against FLT3 and PDGFR at concentrations approximately 20-fold higher than its CHK1 IC50.[3]

| Kinase | CCT244747 IC50 | CHIR-124 IC50 |
|--------|------------------|-----------------------------|
| CHK1 | 7.7 nM[1][2] | 0.3 nM[3][4] |
| CHK2 | >10,000 nM[5][6] | 697.4 nM[3] |
| CDK1 | >10,000 nM[5][6] | 505.7 nM (Cdc2/cyclin B)[3] |
| FLT3 | 600 nM[1][5][6] | 5.8 nM[3] |
| PDGFR | Not Reported | 6.6 nM[3] |

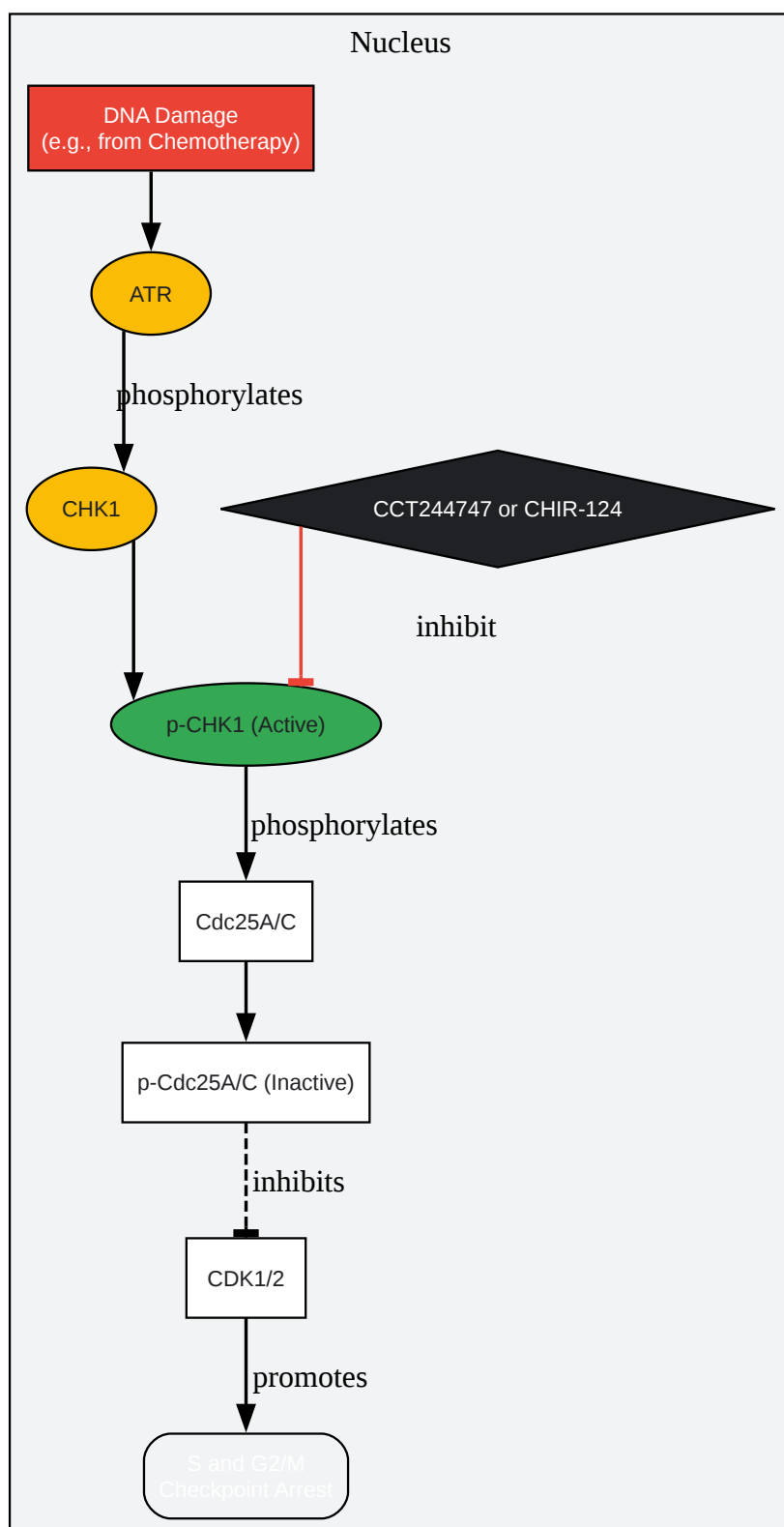
In Vitro and In Vivo Activity

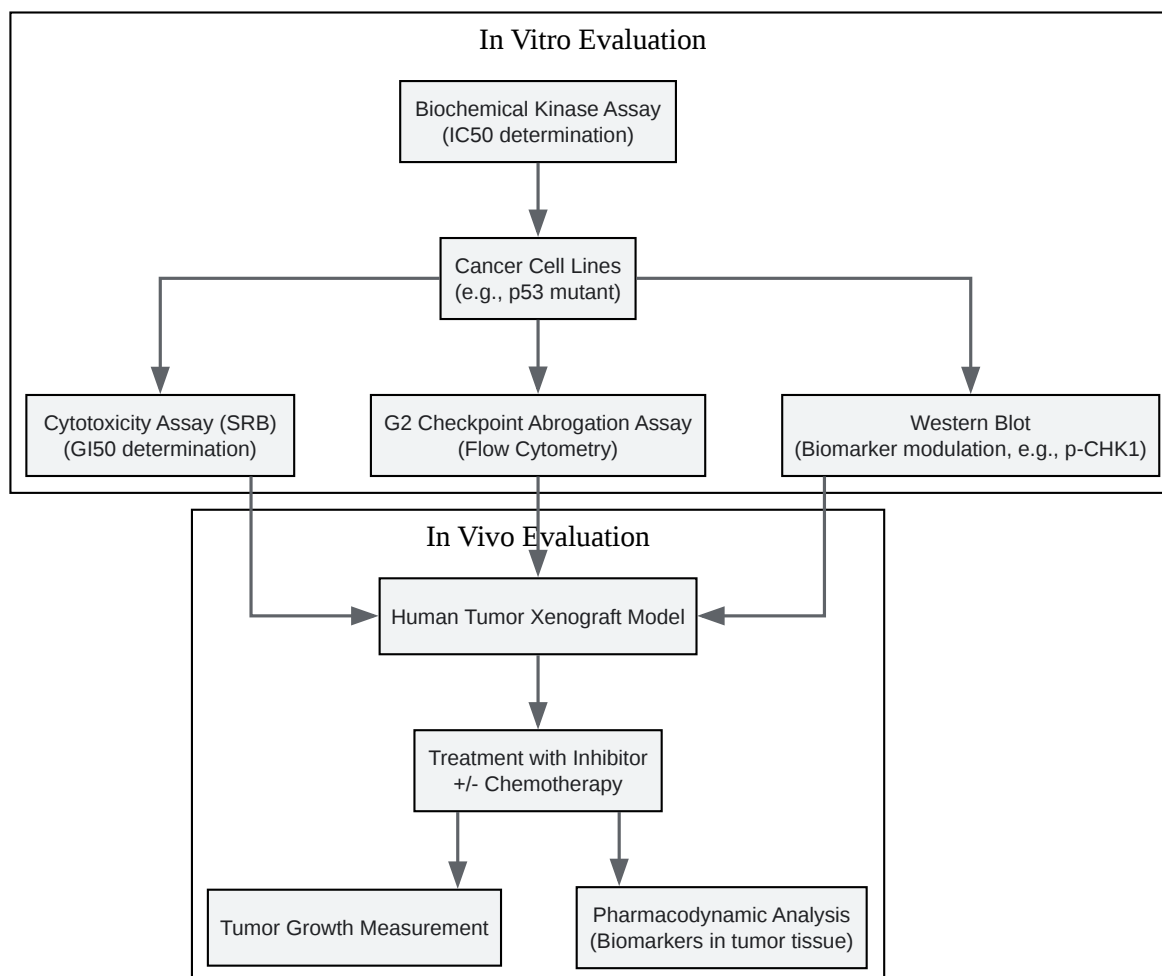
Both inhibitors have demonstrated the ability to potentiate the cytotoxic effects of various DNA-damaging agents in cancer cell lines, particularly those with p53 mutations.[3][4][5] This potentiation is achieved through the abrogation of the S and G2/M checkpoints, leading to premature mitotic entry and subsequent apoptosis.[3][4][5]

CCT244747 is noted for its oral bioavailability and has shown efficacy in vivo, both as a single agent in a MYCN-driven neuroblastoma model and in combination with gemcitabine and irinotecan in various human tumor xenografts.[5][6][7] CHIR-124 has also demonstrated in vivo efficacy, potentiating the antitumor effects of irinotecan in a breast cancer xenograft model by abrogating the G2/M checkpoint and increasing apoptosis.[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. An orally bioavailable Chk1 inhibitor, CCT244747, sensitizes bladder and head and neck cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CCT244747 is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCT244747 is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of CHK1 Inhibitors: CCT244747 vs. CHIR-124]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606548#head-to-head-comparison-of-cct244747-and-chir-124]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com